ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation of the Pyrazole: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as 3-propan-2-yl bromide, in the presence of a base like potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of a suitable precursor.
Coupling of the Pyrazole and Piperidine Rings: The alkylated pyrazole is then coupled with the piperidine ring using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst like aluminum chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
- Ethyl 1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
- Ethyl 1-[(3-isopropyl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Uniqueness
Ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F3N3O2/c1-4-31-21(30)22(14-17-7-5-6-8-19(17)23(24,25)26)9-11-29(12-10-22)15-18-13-20(16(2)3)28-27-18/h5-8,13,16H,4,9-12,14-15H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDTZDSTNFCNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=NN2)C(C)C)CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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